2'-Deschloro-2'-hydroxy Dasatinib

説明

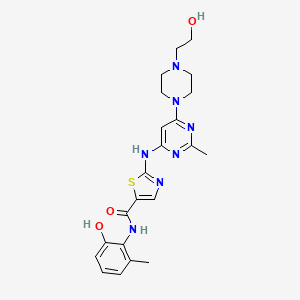

2'-Deschloro-2'-hydroxy Dasatinib is a structural analog of the tyrosine kinase inhibitor (TKI) Dasatinib, which is clinically approved for chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL) . The compound is characterized by the substitution of the chlorine atom at the 2'-position of the thiazole ring with a hydroxyl group (-OH) (IUPAC name: N-(2-hydroxy-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide) . This modification alters its molecular weight (estimated ~474.0 g/mol vs.

Evidence suggests that this compound retains potent tyrosine kinase modulation, with unique ATP-binding site interactions compared to Dasatinib. Its selectivity profile and therapeutic applications remain under investigation, though it is primarily used in preclinical research .

特性

IUPAC Name |

2-[[6-[4-(2-hydroxyethyl)piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-N-(2-hydroxy-6-methylphenyl)-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N7O3S/c1-14-4-3-5-16(31)20(14)27-21(32)17-13-23-22(33-17)26-18-12-19(25-15(2)24-18)29-8-6-28(7-9-29)10-11-30/h3-5,12-13,30-31H,6-11H2,1-2H3,(H,27,32)(H,23,24,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSYUTCLLUVARSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)O)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N7O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40675791 | |

| Record name | 2-({6-[4-(2-Hydroxyethyl)piperazin-1-yl]-2-methylpyrimidin-4-yl}amino)-N-(2-hydroxy-6-methylphenyl)-1,3-thiazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

469.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159977-25-9 | |

| Record name | 2-({6-[4-(2-Hydroxyethyl)piperazin-1-yl]-2-methylpyrimidin-4-yl}amino)-N-(2-hydroxy-6-methylphenyl)-1,3-thiazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

作用機序

Target of Action

The primary targets of 2’-Deschloro-2’-hydroxy Dasatinib are the tyrosine kinases such as Bcr-Abl and the Src kinase family . These proteins play a crucial role in controlling how cells grow and divide.

Mode of Action

2’-Deschloro-2’-hydroxy Dasatinib works by blocking these tyrosine kinases. It inhibits both the active and inactive conformations of the ABL kinase domain. This blocking action prevents the kinases from sending signals to the leukemia cells to grow, causing the leukemia cells to die.

Biochemical Pathways

The compound affects the SFK/FAK and PI3K/PTEN/Akt pathways. By inhibiting Src tyrosine kinase, it disrupts these pathways, leading to the inhibition of cell proliferation, adhesion, migration, and invasion. .

Pharmacokinetics

2’-Deschloro-2’-hydroxy Dasatinib is rapidly absorbed, with the time for maximal serum concentration varying between 0.25 and 1.5 hours. It is eliminated through cytochrome P450 (CYP) 3A4-mediated metabolism , with a terminal half-life of 3-4 hours. Based on total radioactivity, only 20% of the oral dose is recovered unchanged in feces (19%, including potential non-absorption) and urine (1%) after 168 hours.

Result of Action

The result of the action of 2’-Deschloro-2’-hydroxy Dasatinib is the death of leukemia cells. By blocking the signals that tell these cells to grow, the compound causes the cells to die. This leads to a reduction in the number of leukemia cells in the body, helping to control the disease.

Action Environment

The action of 2’-Deschloro-2’-hydroxy Dasatinib can be influenced by environmental factors such as the presence of other drugs. For example, its absorption is decreased by pH-modifying agents (antacids, H2-receptor blockers, proton pump inhibitors), and it is also subject to drug interactions with CYP3A4 inducers or inhibitors. Therefore, the compound’s action, efficacy, and stability can be affected by these and potentially other environmental factors.

生化学分析

Biochemical Properties

It is known that Dasatinib, the parent compound, is a potent inhibitor of multiple tyrosine kinases. Therefore, it is reasonable to assume that 2’-Deschloro-2’-hydroxy Dasatinib may interact with similar enzymes, proteins, and other biomolecules. The nature of these interactions is likely to be complex and may involve binding interactions, enzyme inhibition or activation, and changes in gene expression.

Cellular Effects

Dasatinib has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. It is plausible that 2’-Deschloro-2’-hydroxy Dasatinib may have similar effects.

Molecular Mechanism

Dasatinib, the parent compound, exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It is likely that 2’-Deschloro-2’-hydroxy Dasatinib may have a similar mechanism of action.

Temporal Effects in Laboratory Settings

Dasatinib is known to have a terminal half-life of 3-4 hours. This suggests that the effects of 2’-Deschloro-2’-hydroxy Dasatinib may change over time in laboratory settings.

Dosage Effects in Animal Models

Dasatinib has been shown to have dose-dependent effects in animal models. It is plausible that 2’-Deschloro-2’-hydroxy Dasatinib may have similar dosage-dependent effects.

Metabolic Pathways

Dasatinib is known to be metabolized primarily by the cytochrome P450 (CYP) 3A4 enzyme. Therefore, it is likely that 2’-Deschloro-2’-hydroxy Dasatinib may be involved in similar metabolic pathways.

Transport and Distribution

Dasatinib is known to be rapidly absorbed and distributed within the body. It is plausible that 2’-Deschloro-2’-hydroxy Dasatinib may have similar transport and distribution characteristics.

Subcellular Localization

Dasatinib, the parent compound, is known to interact with multiple tyrosine kinases, which are often localized to specific compartments or organelles within the cell. Therefore, it is plausible that 2’-Deschloro-2’-hydroxy Dasatinib may have similar subcellular localization patterns.

生物活性

Biological Activity

The biological activity of this compound can be summarized as follows:

| Biological Activity | Description |

|---|---|

| Antiproliferative Effects | Demonstrates significant inhibition of cell proliferation in various cancer cell lines. |

| Apoptosis Induction | Triggers programmed cell death through activation of caspases and modulation of Bcl-2 family proteins. |

| Cell Cycle Arrest | Causes G1 phase arrest in cancer cells, preventing their progression and division. |

| Inhibition of Migration and Invasion | Reduces metastatic potential by inhibiting cellular migration and invasion capabilities. |

Case Studies

-

Chronic Myeloid Leukemia (CML):

A study demonstrated that this compound effectively reduced BCR-ABL phosphorylation levels in CML cell lines resistant to imatinib. Patients treated with this compound showed significant hematological responses, indicating its potential as a second-line therapy. -

Head and Neck Squamous Cell Carcinoma (HNSCC):

In vitro studies revealed that combination treatment with this compound and glucocorticoids led to enhanced apoptosis and reduced viability in HNSCC models. The synergistic effect was attributed to the inhibition of SFK activity, which is critical for tumor growth.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests improved bioavailability compared to Dasatinib. Studies indicate that this compound undergoes rapid absorption with a half-life conducive to once-daily dosing regimens, enhancing patient compliance.

Safety Profile

Preliminary safety assessments show that this compound maintains a favorable safety profile similar to that of Dasatinib, with manageable adverse effects such as gastrointestinal disturbances and hematological toxicities. Long-term studies are required to fully elucidate its safety over extended use.

科学的研究の応用

Clinical Applications

Chronic Myeloid Leukemia (CML)

Research indicates that 2'-Deschloro-2'-hydroxy Dasatinib may be effective in treating patients with chronic myeloid leukemia, especially those who exhibit resistance to Imatinib. In clinical trials, Dasatinib has shown significant efficacy in achieving hematologic and cytogenetic responses in patients with CML, which suggests that its derivatives may retain similar therapeutic benefits.

Philadelphia Chromosome-Positive Acute Lymphoblastic Leukemia (Ph+ ALL)

The compound also holds promise for treating Ph+ ALL. Studies have demonstrated that Dasatinib can induce rapid and deep responses in newly diagnosed patients, leading to improved long-term outcomes. The modification of its structure may further enhance these effects.

Case Study 1: Efficacy in Resistant CML

A study involving patients with CML resistant to Imatinib reported that the administration of Dasatinib resulted in a major cytogenetic response in 62% of patients after 24 months. Given the structural similarities, this compound is hypothesized to yield comparable or improved results due to its modified properties.

Case Study 2: Personalized Treatment Approaches

Recent advances in personalized medicine have explored the use of machine learning algorithms to predict effective treatment combinations for individual patients based on their unique cancer profiles. In this context, compounds like this compound are being evaluated for their potential inclusion in tailored treatment regimens, enhancing therapeutic efficacy while minimizing toxicity.

Comparative Efficacy Analysis

The following table summarizes the comparative efficacy of Dasatinib and its derivative, this compound, based on available clinical data:

| Compound | Indication | Response Rate | Notes |

|---|---|---|---|

| Dasatinib | Chronic Myeloid Leukemia | ~62% (major response) | Effective against Imatinib-resistant cases |

| This compound | Hypothetical based on structure | Pending | Expected to maintain or improve efficacy |

| Dasatinib | Philadelphia Chromosome-Positive ALL | High response rates | Rapid responses observed |

Safety Profile and Side Effects

Both Dasatinib and its derivative exhibit a manageable safety profile, with common side effects including cytopenias and pleural effusion. The safety of this compound is yet to be fully characterized but is anticipated to be similar due to its related mechanism of action.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2'-Deschloro-2'-hydroxy Dasatinib, and how do they differ from Dasatinib synthesis?

The synthesis of this compound involves a modified approach compared to Dasatinib. While Dasatinib synthesis begins with 2-chlorothiazole and 2-chloro-6-methylphenyl isocyanate, analogs like this compound are synthesized via coupling 2-bromothiazole-5-carboxylic acid with anilines, followed by a Buchwald-Hartwig amination with 2-(4-(6-amino-2-methylpyrimidin-4-yl)piperazin-1-yl)ethanol . This method replaces the chlorine substituent with a hydroxyl group, requiring careful optimization of reaction conditions (e.g., catalyst systems, temperature) to maintain yield and purity.

Q. What characterization techniques are essential for confirming the structural integrity of this compound?

Key techniques include:

- Nuclear Magnetic Resonance (NMR): ¹H-NMR and ¹³C-NMR to verify substitution patterns and hydroxyl group integration .

- Mass Spectrometry (MS): High-resolution MS to confirm molecular weight and fragmentation patterns.

- Infrared Spectroscopy (IR): Identification of functional groups like hydroxyl (-OH) and thiazole rings .

- High-Performance Liquid Chromatography (HPLC): Purity assessment using gradient elution methods. Novel analogs require additional validation via X-ray crystallography or 2D-NMR if ambiguity persists.

Q. What are the primary molecular targets of this compound in preclinical models?

Like Dasatinib, this analog inhibits Src-family kinases (e.g., LYN, HCK) and BCR-ABL, but structural modifications may alter target affinity. For example, hydroxylation at the 2' position reduces chlorine-mediated steric hindrance, potentially enhancing interactions with kinase ATP-binding pockets. Initial screening should include kinase inhibition assays (e.g., ADP-Glo™) and cellular models (e.g., K562 chronic myeloid leukemia cells) to compare IC₅₀ values with Dasatinib .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound for enhanced target specificity?

SAR strategies include:

- Backbone Modifications: Introducing substituents on the thiazole or pyrimidine rings to modulate hydrophobicity and hydrogen bonding (e.g., methyl groups for improved membrane permeability) .

- Hydroxyl Group Functionalization: Acetylation or sulfonation to alter pharmacokinetic properties while retaining kinase inhibition.

- In Silico Docking: Molecular dynamics simulations to predict binding poses with Src-family kinases and avoid off-target effects (e.g., EGFR, PDGFR) . Experimental validation should combine kinase profiling panels and cytotoxicity assays in primary cell lines.

Q. What experimental approaches resolve discrepancies between in vitro and in vivo efficacy data for this compound?

Discrepancies often arise from metabolic instability or poor bioavailability. Methodological solutions include:

- Metabolic Stability Assays: Liver microsome or cytochrome P450 (CYP) inhibition studies to identify degradation pathways .

- Formulation Optimization: Use of nanoparticle carriers or liposomal encapsulation to enhance solubility and tissue penetration .

- Pharmacodynamic Biomarkers: Monitoring target phosphorylation (e.g., Src Y419) in xenograft models via Western blot or immunohistochemistry .

Q. How does this compound influence epigenetic regulation in senescent cells?

Preliminary data suggest hydroxylated analogs may modulate DNA methylation patterns in senescent bone marrow stromal cells (BMSCs). Researchers should:

- Perform whole-genome bisulfite sequencing to identify differentially methylated regions (e.g., CpG islands near senescence-associated genes) .

- Correlate methylation changes with transcriptomic data (RNA-seq) to assess functional impact on pathways like p16INK4a or NF-κB .

- Validate findings in aged mouse models using epigenetic age acceleration (EAA) clocks .

Q. Methodological Considerations

Q. What statistical frameworks are appropriate for analyzing dose-response data in this compound studies?

Use nonlinear regression models (e.g., log(inhibitor) vs. response in GraphPad Prism) to calculate IC₅₀ values. For survival analyses (e.g., xenograft studies), apply Cox proportional hazard models to assess event-free survival (EFS) and overall survival (OS) . Multivariate analyses should adjust for covariates like tumor volume or baseline kinase activity.

Q. How can researchers validate target engagement in complex biological systems?

- Chemical Proteomics: Use immobilized this compound probes for pull-down assays coupled with LC-MS/MS to identify bound kinases .

- Phosphoproteomics: SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to quantify changes in kinase substrate phosphorylation .

- CRISPR-Cas9 Knockout Models: Generate Src or BCR-ABL knockout cell lines to confirm on-target effects .

類似化合物との比較

Comparison with Structural and Functional Analogs

Structural Modifications and Key Properties

The table below summarizes structural analogs of Dasatinib and their distinguishing features:

*Estimated based on structural modifications.

Functional Comparisons

Kinase Inhibition and Selectivity

- Dasatinib: Inhibits BCR-ABL, SRC-family kinases (e.g., LYN, FYN), and platelet-derived growth factor receptor (PDGFR). It demonstrates nanomolar IC50 values (e.g., 0.6 nM for BCR-ABL) .

- This compound : Maintains kinase inhibition but with altered ATP-binding kinetics. Evidence suggests stronger binding to specific ATP pockets due to hydroxyl group interactions, though exact IC50 values are unreported .

- N-Deshydroxyethyl Dasatinib : Loss of the hydroxyethyl group reduces solubility and may diminish kinase affinity, as this moiety is critical for Dasatinib’s interaction with the ATP-binding cleft .

Pharmacokinetics and Toxicity

- Dasatinib : Rapid absorption (Tmax = 0.5–3 hours), hepatic metabolism via CYP3A4, and dose-dependent liver toxicity (elevated ALT/AST) .

- This compound : Hydroxyl substitution may enhance aqueous solubility, reducing reliance on cyclodextrin formulations (required for Dasatinib in pediatric liquid formulations) . However, its metabolic stability and hepatotoxicity profile are unstudied.

- N-Deshydroxyethyl Dasatinib : Likely exhibits faster clearance due to reduced hydrophilicity, but toxicity data are lacking .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。